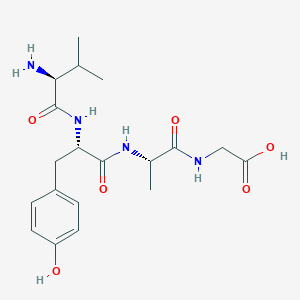![molecular formula C22H24F3N7O B14177272 2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one CAS No. 1192657-81-0](/img/structure/B14177272.png)
2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one is a complex organic compound with a unique structure that includes a piperazine ring, a trifluoromethyl group, and a bipyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bipyrimidinone Core: This can be achieved through a condensation reaction between appropriate pyrimidine derivatives under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using ethyl piperazine as a nucleophile.
Final Assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group and piperazine ring play crucial roles in enhancing the binding affinity and specificity of the compound. Pathways involved may include inhibition of kinase activity or modulation of G-protein coupled receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Uniqueness
2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperazine ring improves its solubility and bioavailability.
This detailed article provides a comprehensive overview of 2’-(4-Ethyl-1-piperazinyl)-4’-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5’-bipyrimidin]-6(1H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1192657-81-0 |
|---|---|
Formule moléculaire |
C22H24F3N7O |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H24F3N7O/c1-3-31-7-9-32(10-8-31)21-26-13-17(14(2)27-21)18-12-19(33)30-20(29-18)28-16-6-4-5-15(11-16)22(23,24)25/h4-6,11-13H,3,7-10H2,1-2H3,(H2,28,29,30,33) |
Clé InChI |
RULAOBNTNQVASS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)


![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)

![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)


![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
